Amberlite IRC50

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

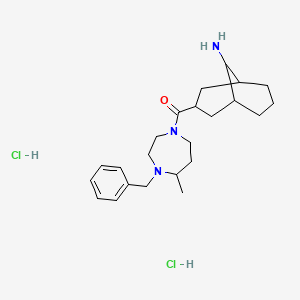

Structure

3D Structure of Parent

Properties

IUPAC Name |

(9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O.2ClH/c1-17-10-11-25(12-13-26(17)16-18-6-3-2-4-7-18)23(27)21-14-19-8-5-9-20(15-21)22(19)24;;/h2-4,6-7,17,19-22H,5,8-16,24H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEYHNFHDIXMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3CC4CCCC(C3)C4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small light brown beads; [Sigma-Aldrich MSDS] | |

| Record name | Amberlite IRC50 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9002-29-3 | |

| Record name | Amberlite IRC50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Amberlite™ IRC-50 Resin: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amberlite™ IRC-50 is a weakly acidic cation exchange resin that has been a staple in various scientific and industrial applications, including the purification of pharmaceuticals, food processing, and hydrometallurgy.[] Its utility in the realm of drug development is noteworthy, particularly in the purification of proteins and the formulation of drug delivery systems. This guide provides a comprehensive overview of the technical specifications, core functionalities, and key applications of Amberlite™ IRC-50, tailored for researchers and professionals in the life sciences.

Resin Characteristics

Resin Type and Functional Group

Amberlite™ IRC-50 is classified as a weakly acidic cation exchange resin . Its functionality is derived from carboxylic acid (-COOH) groups attached to a cross-linked polymer matrix.[] The matrix itself is a methacrylic acid-divinylbenzene copolymer .[] The degree of cross-linking with divinylbenzene provides the resin beads with their physical stability and influences their swelling characteristics.

The carboxylic acid functional groups are responsible for the resin's ion exchange properties. In the hydrogen (H+) form, the resin can exchange protons for other cations in the surrounding solution. The efficiency of this exchange is pH-dependent, a characteristic feature of weakly acidic resins.

Physical and Chemical Properties

A summary of the key quantitative data for Amberlite™ IRC-50 is presented in Table 1. These properties are critical for designing and optimizing separation and formulation processes.

| Property | Value | Units |

| Matrix | Methacrylic Acid-Divinylbenzene Copolymer | - |

| Functional Group | Carboxylic Acid | - |

| Physical Form | White to beige moist beads | - |

| Ionic Form as Shipped | Hydrogen (H+) | - |

| Total Exchange Capacity | ≥ 3.0 | meq/mL (H+ form) |

| Moisture Holding Capacity | 43 - 53 | % |

| Particle Size Range | 16 - 50 | mesh (297 - 1190 µm) |

| Maximum Operating Temperature | 100 | °C |

| Operating pH Range | 5 - 14 | - |

Note: The data presented in this table is compiled from various sources and may vary slightly between different batches and suppliers. It is recommended to consult the certificate of analysis for specific lot information.

Principles of Operation

The primary mechanism of action for Amberlite™ IRC-50 is reversible ion exchange. As a cation exchanger, it has an affinity for positively charged molecules (cations). The exchange process can be represented by the following equilibrium reaction:

Resin-COOH + Cation⁺ ⇌ Resin-COOCation + H⁺

The position of this equilibrium is influenced by several factors, including the pH of the solution, the concentration of the cation, and the affinity of the cation for the resin. At a pH below the pKa of the carboxylic acid groups, the functional groups are protonated (-COOH) and have a low affinity for cations. As the pH increases above the pKa, the carboxylic acid groups deprotonate to form carboxylate groups (-COO⁻), which can then bind cations from the solution.

This pH-dependent behavior is a key advantage in applications such as protein purification, as it allows for the binding and elution of molecules by simply adjusting the pH of the buffer.

Key Applications in Drug Development

Protein and Peptide Purification

Amberlite™ IRC-50 and its analogs, like Amberlite™ CG-50, have been successfully employed in the purification of various proteins and peptides, such as lysozyme.[2][3] Its weak acidic nature makes it particularly suitable for the gentle purification of biomolecules that may be sensitive to harsh pH conditions.

The general workflow for protein purification using Amberlite™ IRC-50 in a cation exchange chromatography setup is as follows:

Drug Formulation and Delivery

Amberlite™ IRC-50 is utilized in drug formulation for several purposes, including taste masking and the development of controlled-release dosage forms.[4][5][6]

Taste Masking: For bitter-tasting drugs that are cationic, the resin can be used to form a drug-resin complex, often referred to as a "resinate." This complex is stable at the pH of saliva, preventing the release of the drug in the mouth and thus masking its taste.[4][6] Once in the acidic environment of the stomach, the higher concentration of protons facilitates the release of the drug from the resin.[6]

Controlled Release: By forming a resinate, the immediate release of a drug can be modified to achieve a more sustained release profile. The rate of drug release from the resin in the gastrointestinal tract is governed by the ionic environment and the pH.

The process of preparing a drug-resin complex is illustrated in the following diagram:

Experimental Protocols

Protocol for Lysozyme Purification using Amberlite™ CG-50 (a related resin)

This protocol is adapted from methodologies for purifying lysozyme from hen egg white using a weak cation exchange resin.[2][3]

1. Resin Preparation:

-

Swell the Amberlite™ CG-50 resin in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Pack the swollen resin into a chromatography column.

-

Equilibrate the column by washing with several column volumes of the starting buffer until the pH and conductivity of the eluate are stable.

2. Sample Preparation:

-

Separate the egg white from the yolk.

-

Dilute the egg white with the starting buffer (e.g., 1:5 v/v).

-

Adjust the pH of the diluted egg white to the starting buffer pH (e.g., pH 7.0).

-

Centrifuge the sample to remove any precipitated proteins.

3. Chromatography:

-

Load the clarified supernatant onto the equilibrated column.

-

Wash the column with the starting buffer until the absorbance at 280 nm of the eluate returns to baseline. This removes unbound proteins.

-

Elute the bound lysozyme using a buffer with a higher ionic strength or a higher pH (e.g., 0.1 M phosphate buffer with 0.5 M NaCl, pH 7.0, or a pH gradient).

4. Analysis:

-

Collect fractions throughout the chromatography process.

-

Measure the protein concentration of each fraction (e.g., using the Bradford assay).

-

Analyze the purity of the fractions containing the eluted protein using SDS-PAGE.

-

Perform a lysozyme activity assay to identify the fractions containing active enzyme.

Protocol for the Preparation of a Taste-Masked Ibuprofen-Resin Complex

While ibuprofen is an acidic drug, this protocol outlines the general principles of forming a drug-resin complex, which can be adapted for cationic drugs with Amberlite™ IRC-50 for taste-masking.

1. Resin Activation:

-

Wash the Amberlite™ IRC-50 resin with deionized water to remove any impurities.

-

To ensure the resin is in the desired ionic form (e.g., sodium form for some applications), it can be treated with a solution of the corresponding salt (e.g., NaCl) followed by thorough washing with deionized water.

2. Drug Loading (Batch Method):

-

Prepare a concentrated solution of the cationic drug in a suitable solvent.

-

Add the activated and dried resin to the drug solution. The drug-to-resin ratio should be optimized based on the desired loading capacity.

-

Stir the mixture for a predetermined period (e.g., 2-24 hours) to allow for the ion exchange process to reach equilibrium.

-

Monitor the drug concentration in the supernatant over time to determine the extent of drug loading.

3. Complex Isolation and Drying:

-

Separate the drug-resin complex from the solution by filtration.

-

Wash the complex with deionized water to remove any unbound drug from the surface.

-

Dry the drug-resin complex at an appropriate temperature (e.g., in a vacuum oven at 40-60°C) until a constant weight is achieved.

4. Characterization:

-

Determine the drug loading efficiency by assaying the drug content in the complex.

-

Characterize the physical properties of the complex (e.g., particle size, morphology).

-

Perform in vitro release studies in simulated salivary fluid and simulated gastric fluid to evaluate the taste-masking efficiency and drug release profile.

Conclusion

Amberlite™ IRC-50 is a versatile and robust weakly acidic cation exchange resin with significant applications in drug development. Its well-defined physical and chemical properties, coupled with its pH-dependent ion exchange mechanism, make it an invaluable tool for the purification of proteins and the formulation of advanced drug delivery systems. The experimental protocols provided in this guide offer a starting point for researchers to leverage the capabilities of this resin in their work. For optimal results, it is crucial to consider the specific properties of the target molecule and to optimize the process parameters accordingly.

References

An In-depth Technical Guide to the Mechanism of Action of Amberlite® IRC-50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Amberlite® IRC-50, a widely utilized weakly acidic cation exchange resin. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed insights into its operational principles, quantitative performance data, and established experimental protocols.

Core Mechanism of Action

Amberlite® IRC-50 is a macroporous ion exchange resin synthesized from a copolymer of methacrylic acid and divinylbenzene.[1] Its functionality is derived from the carboxylic acid groups (-COOH) attached to the polymer matrix.[1][2] The primary mechanism of action is a reversible ion exchange process where the protons of the carboxylic acid groups are exchanged for cations present in the surrounding solution.[3]

The efficiency of this exchange is highly dependent on the pH of the solution. At a pH above the pKa of the carboxylic acid groups (typically in the range of 5-6), the groups are deprotonated (-COO⁻), creating a negatively charged resin bed that readily binds cations.[4] Conversely, at a pH below the pKa, the carboxylic acid groups are protonated (-COOH), and the ion exchange capacity is significantly reduced. This pH-dependent activity allows for controlled binding and elution of target molecules.

The general ion exchange reaction can be represented as:

R-COOH + C⁺ ⇌ R-COOC + H⁺

Where 'R' represents the resin matrix and 'C⁺' is a cation.

The selectivity of Amberlite® IRC-50 for different cations is influenced by factors such as the valence and ionic radius of the cation. Generally, the resin exhibits a higher affinity for multivalent cations over monovalent cations.[5]

Quantitative Data

The performance of Amberlite® IRC-50 is characterized by several key quantitative parameters. The data presented below has been compiled from various sources to provide a comparative summary.

| Parameter | Value | Analyte | Conditions |

| Total Exchange Capacity | ≥ 3.0 meq/mL (H⁺ form) | - | - |

| Moisture Holding Capacity | 43 - 53% | - | H⁺ form |

| Maximum Adsorption Capacity | 68.2 mg/g | Methyl Orange | 200 mg/L, pH 6.5 |

| Adsorption Capacity | ~19.50 mg/g | Methyl Orange | 20 mg/L, pH 6.5, 60 min |

| Adsorption Capacity | ~18.70 mg/g | Pb(II) | 20 mg/L, pH 6.5, 30 min |

| Equilibrium Time | 20 min | Sm(III) | 293 K, pH 9.3 |

| Equilibrium Time | 60 min | Sm(III) | 313 K, pH 9.3 |

| Equilibrium Time | 30 min | Sm(III) | 333 K, pH 9.3 |

Experimental Protocols

This section provides detailed methodologies for key applications of Amberlite® IRC-50.

Protein Purification: Lysozyme from Egg White

This protocol is adapted from established methods for the purification of lysozyme from hen egg white.[6][7]

Materials:

-

Amberlite® IRC-50 resin

-

30% (w/v) Sodium Hydroxide (NaOH) solution

-

Demineralized water

-

Hen egg white

-

3% (w/v) Sodium Chloride (NaCl) solution for elution

-

Hydrochloric Acid (HCl) for pH adjustment

-

Buchner funnel and filter paper

-

Chromatography column

Procedure:

-

Resin Preparation:

-

Place a desired volume of Amberlite® IRC-50 resin in its acid form into a beaker.

-

Slowly add 30% (w/v) NaOH solution dropwise while stirring until the pH of the resin slurry reaches 8.0-9.5.[6]

-

Filter the resin using a Buchner funnel and wash thoroughly with demineralized water until the filtrate is neutral.

-

-

Column Packing:

-

Prepare a slurry of the equilibrated resin in demineralized water.

-

Pour the slurry into a chromatography column, allowing it to settle and form a uniform bed.

-

Wash the packed column with 2-3 bed volumes of demineralized water.

-

-

Sample Loading:

-

Contact the equilibrated resin with hen egg white at ambient temperature. The ratio can be approximately 6.6 kg of egg white for 1110 ml of resin.[6]

-

Allow the lysozyme to adsorb onto the resin. The progress can be monitored by measuring the lysozyme activity in the egg white until it drops to a low level (e.g., 100-200 µg/mL).[6]

-

-

Washing:

-

After adsorption, wash the resin with demineralized water to remove unbound proteins and other impurities.

-

-

Elution:

-

Elute the bound lysozyme from the resin using a 3% (w/v) aqueous solution of NaCl.[6]

-

Collect the eluate fractions.

-

-

Product Recovery:

-

The pH of the eluate can be adjusted to 9.5-9.8, and the lysozyme precipitated by increasing the NaCl concentration to 5%.[6]

-

Alternatively, the eluate can be concentrated by ultrafiltration and the lysozyme recovered by precipitation or drying.

-

-

Resin Regeneration:

-

To regenerate the resin, wash the column with a strong acid solution (e.g., 4% HCl) to remove any remaining bound cations and return the resin to its H⁺ form.

-

Follow with a thorough rinse with demineralized water until the effluent is neutral.

-

The regenerated resin can then be re-equilibrated with NaOH for subsequent uses.

-

Antibiotic Purification: Streptomycin from Fermentation Broth

This protocol is based on patents describing the purification of streptomycin.

Materials:

-

Amberlite® IRC-50 resin

-

Sodium Hydroxide (NaOH) for regeneration

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for elution

-

Fermentation broth containing streptomycin

-

Chelating agent (e.g., ethylenediamine tetraacetic acid - EDTA)

-

Carbonic acid (CO₂ under pressure)

Procedure:

-

Resin Preparation:

-

The resin is typically used in the sodium form. This can be achieved by treating the H⁺ form with a solution of NaOH.

-

-

Column Packing:

-

Pack a suitable column with the sodium form of Amberlite® IRC-50.

-

-

Adsorption:

-

Pass the whole fermentation broth through the resin bed until the resin is saturated with streptomycin.

-

-

Washing:

-

Wash the resin with an aqueous solution of a chelating agent like EDTA to remove interfering metal ions.

-

Treat the resin with carbonic acid (by introducing CO₂ under pressure) to remove other impurities.

-

-

Elution:

-

Elute the streptomycin from the resin using a moderately concentrated mineral acid solution (e.g., H₂SO₄ or HCl). The elution is typically performed at a slow flow rate.

-

-

Product Recovery:

-

Recover the streptomycin from the eluate. This may involve further purification steps such as neutralization and crystallization.

-

-

Resin Regeneration:

-

Regenerate the resin with a solution of sodium hydroxide to return it to the sodium form for reuse.

-

Conclusion

Amberlite® IRC-50 is a versatile weak acid cation exchange resin with a well-defined mechanism of action based on the pH-dependent ion exchange of its carboxylic acid functional groups. Its utility in the purification of a wide range of molecules, from proteins to antibiotics, is well-documented. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals to develop and optimize their separation and purification processes using this effective ion exchange medium.

References

- 1. recursosbioquimica.es [recursosbioquimica.es]

- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Resin Chemistries on the Selective Removal of Industrially Relevant Metal Ions Using Wafer-Enhanced Electrodeionization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GB1573684A - Process for the production of lysozyme - Google Patents [patents.google.com]

- 7. recursosbioquimica.es [recursosbioquimica.es]

Amberlite IRC-50: A Technical Guide to its Weak Acid Cation Exchange Principle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Amberlite IRC-50, a weakly acidic cation exchange resin. This document provides a comprehensive overview of its properties, mechanism of action, and practical applications in research and drug development, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Core Principles and Mechanism of Action

Amberlite IRC-50 is a macroporous cation exchange resin composed of a methacrylic acid-divinylbenzene copolymer.[] Its functionality is derived from the carboxylic acid groups (-COOH) attached to the polymer matrix.[][2] As a weak acid resin, its ion exchange capacity is highly dependent on the pH of the surrounding environment.

The fundamental principle of cation exchange with Amberlite IRC-50 involves the reversible binding of positively charged molecules (cations) to the negatively charged carboxylic acid functional groups. This process is governed by the equilibrium between the cations in the mobile phase and those bound to the stationary resin phase.

The exchange mechanism can be summarized in the following steps:

-

Protonation/Deprotonation: The carboxylic acid groups on the resin exist in either a protonated (R-COOH) or deprotonated (R-COO⁻) state, depending on the pH. The pKa of the carboxylic acid groups is a critical parameter, with an optimal pH for ionization typically between 7 and 8.[3]

-

Cation Binding (Adsorption): In a solution with a pH above the resin's pKa, the carboxylic acid groups are deprotonated and carry a negative charge (R-COO⁻). This allows for the electrostatic attraction and binding of positively charged molecules (C⁺) from the sample solution, releasing a proton (H⁺) or another previously bound cation (e.g., Na⁺) into the mobile phase.

-

Elution (Desorption): The bound cations can be released from the resin by altering the pH or increasing the ionic strength of the mobile phase. A decrease in pH will protonate the carboxylic acid groups, neutralizing their charge and disrupting the electrostatic interaction with the bound cation. Alternatively, introducing a high concentration of competing cations in an elution buffer will shift the equilibrium, causing the displacement of the bound molecule.

Quantitative Data and Physicochemical Properties

The performance of Amberlite IRC-50 is defined by its specific physicochemical properties. The following tables summarize key quantitative data for this resin.

| Property | Value | References |

| Matrix | Methacrylic Acid-Divinylbenzene Copolymer | [] |

| Functional Group | Carboxylic Acid (-COOH) | [][2] |

| Physical Form | White to beige moist beads | [] |

| Particle Size | 16 - 50 mesh (297 - 1190 μm) | [] |

| Moisture Holding Capacity | 43 - 53% | [] |

| Total Exchange Capacity | ≥ 3.0 meq/mL (H⁺ form) | |

| Operating pH Range | 5 - 14 | [4] |

| Maximum Operating Temperature | 100 °C | [4] |

Experimental Protocols

This section outlines a general experimental workflow for the purification of a positively charged protein using Amberlite IRC-50.

Materials

-

Amberlite IRC-50 resin

-

Chromatography column

-

Equilibration Buffer (e.g., 20 mM MES, pH 6.0)

-

Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0 or a buffer with a lower pH)

-

Regeneration Solution (e.g., 0.5 M NaOH followed by 1 M HCl)

-

Sample containing the target protein

Experimental Workflow

Caption: A typical experimental workflow for protein purification using Amberlite IRC-50.

Detailed Methodologies

-

Resin Preparation:

-

Suspend the required amount of Amberlite IRC-50 resin in deionized water.

-

Allow the resin to swell for at least 30 minutes.

-

Remove any fine particles by decantation.

-

Wash the resin with the Equilibration Buffer.

-

-

Column Packing:

-

Pour the resin slurry into the chromatography column.

-

Allow the resin to settle, ensuring a uniformly packed bed.

-

Wash the packed column with 2-3 column volumes of Equilibration Buffer.

-

-

Column Equilibration:

-

Equilibrate the column by passing 5-10 column volumes of Equilibration Buffer through it.

-

Monitor the pH and conductivity of the effluent until they match the Equilibration Buffer.

-

-

Sample Loading:

-

Prepare the sample by ensuring its pH and ionic strength are similar to the Equilibration Buffer.

-

Load the sample onto the column at a low flow rate to allow for efficient binding.

-

-

Wash:

-

Wash the column with 5-10 column volumes of Equilibration Buffer to remove any unbound or weakly bound impurities.

-

-

Elution:

-

Elute the bound protein by passing the Elution Buffer through the column. This can be done using a step or gradient elution.

-

Collect fractions and analyze them for the presence of the target protein.

-

-

Resin Regeneration:

-

To reuse the resin, it must be regenerated.

-

Wash the column with a high ionic strength salt solution (e.g., 1-2 M NaCl) to remove any remaining bound molecules.

-

Sequentially wash with a strong base (e.g., 0.5 M NaOH) to deprotonate all carboxylic acid groups, followed by a strong acid (e.g., 1 M HCl) to protonate them.

-

Finally, wash with deionized water until the pH of the effluent is neutral.

-

-

Storage:

-

For short-term storage, keep the resin in the Equilibration Buffer.

-

For long-term storage, store the resin in a solution containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

-

Signaling Pathways and Logical Relationships

The decision-making process for utilizing Amberlite IRC-50 in a purification strategy can be visualized as follows:

Caption: Decision tree for selecting weak acid cation exchange chromatography.

Conclusion

Amberlite IRC-50 is a versatile and effective weak acid cation exchange resin with broad applications in the purification of biomolecules and pharmaceuticals. Its performance is dictated by its well-defined physicochemical properties and the careful control of experimental conditions, particularly pH. By understanding the core principles of its mechanism and following structured experimental protocols, researchers and drug development professionals can effectively leverage this resin for their purification needs.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Amberlite™ IRC-50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Amberlite™ IRC-50, a weakly acidic cation exchange resin. The information herein is curated for professionals in research, scientific, and drug development fields who utilize this resin in their processes. This document outlines the resin's structural integrity, thermal and oxidative stability, and chemical resistance, supported by quantitative data and detailed experimental protocols.

Introduction to Amberlite™ IRC-50

Amberlite™ IRC-50 is a macroporous weak acid cation exchange resin based on a crosslinked acrylic polymer matrix. Its carboxylic acid functional groups give it a high capacity for exchanging cations, particularly those of alkali metals and alkaline earth metals. Its robust physical and chemical stability makes it suitable for a wide range of applications, including the purification of pharmaceuticals, water treatment, and the recovery of metals.[1] Understanding the stability limits of this resin is crucial for ensuring process reliability, longevity of the resin bed, and preventing contamination of the final product.

Physical Stability

The physical stability of an ion exchange resin is its ability to withstand mechanical and osmotic stresses without fracturing or degrading.

Mechanical Strength

Amberlite™ IRC-50 beads are spherical and possess high mechanical strength, making them resistant to attrition during handling and operation in packed beds.

Table 1: Typical Physical Properties of Amberlite™ IRC-50

| Property | Value |

|---|---|

| Matrix | Macroporous Acrylic Copolymer |

| Functional Group | Carboxylic Acid |

| Physical Form | Beige, opaque spherical beads |

| Particle Size Range | 16 - 50 mesh (US Standard) |

| Total Exchange Capacity | ≥ 3.5 meq/mL (H+ form)[2] |

| Moisture Holding Capacity | 43 - 53% (H+ form)[3] |

Osmotic Stability

Weak acid cation resins like Amberlite™ IRC-50 can experience significant volume changes when transitioning between their hydrogen (H+) and salt forms (e.g., Na+). This swelling and shrinking can lead to osmotic shock and bead fracture if not properly managed. The macroporous structure of Amberlite™ IRC-50 helps to mitigate this stress compared to gel-type resins.

Chemical Stability

Amberlite™ IRC-50 is known for its excellent chemical stability across a wide pH range and in the presence of many common chemicals. However, there are important limitations, particularly with strong oxidizing agents.

pH Stability

The operational pH range for Amberlite™ IRC-50 is typically between 5 and 14.[1] In acidic solutions below pH 5, the carboxylic acid functional groups are protonated, leading to a significant reduction in ion exchange capacity. The resin is stable in alkaline solutions.

Chemical Compatibility

The acrylic polymer backbone of Amberlite™ IRC-50 provides good resistance to a variety of chemicals. However, strong oxidizing agents can cause irreversible degradation.

Table 2: Chemical Compatibility of Amberlite™ IRC-50

| Chemical | Concentration | Temperature | Stability Rating | Notes |

|---|---|---|---|---|

| Acids | ||||

| Hydrochloric Acid (HCl) | ≤ 10% | Ambient | Excellent | |

| Sulfuric Acid (H₂SO₄) | ≤ 10% | Ambient | Excellent | |

| Nitric Acid (HNO₃) | > 2% | Ambient | Not Recommended | Strong oxidizing agent; can cause explosive reactions.[1] |

| Bases | ||||

| Sodium Hydroxide (NaOH) | ≤ 10% | Ambient | Excellent | |

| Oxidizing Agents | ||||

| Sodium Hypochlorite (NaOCl) | > 0.5 ppm free Cl₂ | Ambient | Not Recommended | Causes decrosslinking and loss of capacity. |

| Hydrogen Peroxide (H₂O₂) | > 1% | Ambient | Poor to Fair | Degradation is catalyzed by metal ions like iron.[4] |

| Organic Solvents | ||||

| Methanol, Ethanol | 100% | Ambient | Good | Minimal swelling or capacity loss. |

| Acetone | 100% | Ambient | Good | Minimal swelling or capacity loss. |

| Toluene | 100% | Ambient | Fair | Some swelling may occur. |

Note: The data in this table is a summary based on general knowledge of acrylic weak acid cation resins and available safety data sheets. Specific application testing is always recommended.

Thermal Stability

Amberlite™ IRC-50 is stable for continuous operation at temperatures up to 120°C (248°F).[2] Exceeding this temperature can lead to the loss of functional groups and degradation of the polymer matrix.

Table 3: Thermal Stability Data for a Representative Weak Acid Cation Resin

| Temperature (°C) | Weight Loss (%) | Degradation Stage |

|---|---|---|

| < 150 | < 5% | Loss of moisture |

| 150 - 250 | 5 - 15% | Decarboxylation (loss of functional groups) |

| > 250 | > 15% | Polymer backbone degradation |

Note: This data is representative of acrylic weak acid cation resins. The exact temperatures and weight loss percentages for Amberlite™ IRC-50 may vary.

Experimental Protocols

The following sections detail the methodologies for evaluating the physical and chemical stability of Amberlite™ IRC-50, based on ASTM D2187 standards and other relevant literature.[5][6]

Workflow for Stability Assessment

Caption: Workflow for assessing the stability of Amberlite™ IRC-50.

Protocol for Chemical Stability Testing (Batch Method)

This protocol outlines a procedure for evaluating the resistance of Amberlite™ IRC-50 to various chemical agents.

-

Resin Pre-treatment:

-

Condition a 100 mL sample of the resin by converting it to the H+ form as per ASTM D2187, Method A.[5] This involves sequential washing with hydrochloric acid and water.

-

Determine the initial total exchange capacity (meq/mL) of a small aliquot of the pre-treated resin according to ASTM D2187, Method F.[6]

-

-

Chemical Exposure:

-

Place 20 mL of the pre-treated resin into separate sealed containers.

-

Add 200 mL of the test chemical solution (e.g., 10% NaOH, 5% H₂SO₄, etc.) to each container.

-

Store the containers at a constant temperature (e.g., 25°C, 50°C) for a specified duration (e.g., 7 days, 30 days). Include a control sample stored in deionized water.

-

-

Post-Exposure Analysis:

-

Carefully decant the chemical solution and thoroughly rinse the resin with deionized water until the effluent is neutral.

-

Determine the final total exchange capacity of the exposed resin.

-

Calculate the percent loss of exchange capacity.

-

Examine the resin beads under a microscope for any signs of physical degradation (cracks, discoloration).

-

Caption: Experimental workflow for chemical stability testing.

Protocol for Thermal Stability Testing (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal degradation profile of the resin.

-

Sample Preparation:

-

Dry a small sample (10-20 mg) of the resin in a vacuum oven at 60°C to a constant weight to remove surface moisture.

-

-

TGA Measurement:

-

Place the dried sample into a TGA crucible.

-

Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the weight loss as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of major degradation steps, corresponding to the loss of functional groups and polymer backbone decomposition.

-

Protocol for Physical Stability Testing (Osmotic Shock)

This test evaluates the resin's resistance to fracture from repeated swelling and shrinking.

-

Sample Preparation:

-

Screen a 50 mL sample of the resin to remove any broken beads.

-

Examine a subsample under a microscope and count the number of whole and broken beads to establish a baseline.

-

-

Osmotic Cycling:

-

Place the resin in a column.

-

Pass 2 bed volumes of 10% HCl through the resin over 30 minutes to convert it to the H+ form (shrinking).

-

Rinse with 5 bed volumes of deionized water.

-

Pass 2 bed volumes of 10% NaOH through the resin over 30 minutes to convert it to the Na+ form (swelling).

-

Rinse with 5 bed volumes of deionized water.

-

Repeat this cycle 100 times.

-

-

Post-Cycling Analysis:

-

Examine a subsample of the cycled resin under a microscope and count the number of whole and broken beads.

-

Calculate the percentage of newly broken beads as an indicator of osmotic stability.

-

Caption: Experimental workflow for osmotic shock testing.

Conclusion

Amberlite™ IRC-50 is a physically and chemically robust weak acid cation exchange resin suitable for a variety of demanding applications. Its macroporous acrylic structure provides excellent mechanical and osmotic stability. The resin exhibits broad chemical resistance, with the notable exception of strong oxidizing agents such as nitric acid and sodium hypochlorite. For optimal performance and longevity, it is recommended to operate within the specified temperature and pH limits and to avoid contact with aggressive oxidants. The experimental protocols provided in this guide offer a framework for users to conduct their own stability assessments under specific process conditions.

References

- 1. old.chemotexbd.com [old.chemotexbd.com]

- 2. Amberlite IRC-50 ion-exchange resin, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Mechanism for Ion-Exchange Media Degradation - 911Metallurgist [911metallurgist.com]

- 4. file.yizimg.com [file.yizimg.com]

- 5. scribd.com [scribd.com]

- 6. Ion Exchange Resin - Pilot and Resin Testing | Ecolab [purolite.com]

A Technical Guide to the Particle Size Distribution of Amberlite® IRC50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the particle size distribution of Amberlite® IRC50, a weakly acidic cation exchange resin. Understanding the particle size of this resin is critical for its effective application in various fields, including pharmaceuticals, chromatography, and chemical synthesis. This document outlines the key particle size specifications, details the experimental methodologies for its determination, and illustrates the relationship between particle size and performance.

Core Physical and Chemical Properties

Amberlite® IRC50 is a macroporous cation exchange resin with a poly(methacrylic acid-co-divinylbenzene) matrix. Its key properties are summarized in the table below.

| Property | Specification |

| Matrix | Methacrylic Acid-Divinylbenzene Copolymer |

| Functional Group | Carboxylic Acid |

| Physical Form | Beige to White Moist Beads |

| Total Exchange Capacity | ≥ 3.0 meq/mL (H+ form) |

| Moisture Holding Capacity | 43 - 53% |

| Particle Size Range (Mesh) | 16 - 50 mesh |

Particle Size Distribution: Quantitative Analysis

The particle size distribution of Amberlite® IRC50 is a crucial parameter that influences its kinetic performance, pressure drop in column applications, and overall efficiency. The following table summarizes the key quantitative data related to its particle size.[1]

| Parameter | Specification | Significance in Performance |

| Harmonic Mean Size | 0.280 to 0.700 mm | Represents the central tendency of the particle size distribution. Affects the overall reaction rate and diffusion characteristics of the resin. |

| Uniformity Coefficient | < 2.0 | Indicates a relatively uniform particle size distribution. A lower value signifies a narrower distribution, leading to more predictable and efficient column packing and performance. |

| Particles < 0.300 mm | < 8.0% | A low percentage of fine particles is desirable to prevent column clogging and high backpressure. |

| Particles > 1.180 mm | < 5.0% | A low percentage of large particles ensures a more consistent packing density and better kinetic performance. |

Experimental Protocols for Particle Size Determination

The particle size distribution of ion exchange resins like Amberlite® IRC50 can be determined by several methods. The two most common and relevant techniques are Sieve Analysis and Laser Diffraction.

Sieve Analysis

Sieve analysis is a traditional and widely used method for determining the particle size distribution of granular materials. It involves passing a known weight of the resin through a series of sieves with progressively smaller mesh sizes.

Methodology:

-

Sample Preparation: A representative sample of Amberlite® IRC50 is obtained. The resin should be in its fully swollen state (hydrated) for accurate measurement, as this represents its state in most applications. The sample is typically washed with deionized water to remove any fine particles or impurities.

-

Sieve Stack Assembly: A stack of calibrated sieves with a range of mesh sizes (e.g., corresponding to the 16-50 mesh range) is assembled with the coarsest sieve at the top and the finest at the bottom, followed by a collection pan.

-

Sieving Process: The pre-weighed, hydrated resin sample is placed on the top sieve. The sieve stack is then placed in a mechanical shaker and agitated for a specific duration (e.g., 10-15 minutes) to ensure complete separation of particles.

-

Data Collection: After shaking, the amount of resin retained on each sieve and in the collection pan is carefully collected and weighed.

-

Data Analysis: The weight of resin on each sieve is expressed as a percentage of the total sample weight. A cumulative particle size distribution curve can then be plotted to determine parameters such as the harmonic mean size and uniformity coefficient.

Laser Diffraction

Laser diffraction is a modern and rapid method for particle size analysis. It measures the angular distribution of light scattered by a laser beam passing through a dispersed sample of the resin particles.

Methodology:

-

Sample Preparation: A small, representative sample of Amberlite® IRC50 is dispersed in a suitable liquid medium (e.g., deionized water) in the instrument's dispersion unit. The dispersion is agitated to ensure a homogeneous suspension and to break up any agglomerates.

-

Measurement: The suspension is circulated through a measurement cell where it is illuminated by a laser beam. The scattered light is detected by a series of detectors at various angles.

-

Data Analysis: The instrument's software analyzes the scattering pattern using the Mie or Fraunhofer theory to calculate the particle size distribution. The results are typically presented as a volume-based distribution, providing detailed information about the percentage of particles in different size ranges.

Visualizing Methodologies and Relationships

To better understand the experimental workflow and the impact of particle size, the following diagrams are provided.

Caption: Experimental Workflows for Particle Size Analysis.

Caption: Impact of Particle Size on Resin Performance.

Conclusion

The particle size distribution of Amberlite® IRC50 is a critical quality attribute that significantly influences its performance in various applications. A well-defined and uniform particle size, as specified by the manufacturer, ensures optimal kinetic performance, manageable pressure drops in column operations, and high overall efficiency. The methodologies of sieve analysis and laser diffraction provide robust means for characterizing this important parameter, enabling researchers and drug development professionals to effectively utilize Amberlite® IRC50 in their work.

References

Amberlite® IRC-50: A Technical Guide to Total Exchange Capacity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the total exchange capacity of Amberlite® IRC-50, a widely used weakly acidic cation exchange resin. This document details the resin's quantitative exchange capacity, the experimental protocols for its determination, and the fundamental mechanisms governing its function.

Introduction to Amberlite® IRC-50

Amberlite® IRC-50 is a high-performance, macroporous ion exchange resin. It is synthesized as a copolymer of methacrylic acid and divinylbenzene, with the carboxylic acid groups (-COOH) serving as the functional sites for cation exchange.[1] Its primary applications include the purification of high-purity water, deionization processes, and the separation and purification of various compounds in the pharmaceutical and food and beverage industries.[2][3] The resin is typically supplied as white to beige opaque beads.[1]

Total Exchange Capacity: Quantitative Data

The total exchange capacity is a critical parameter that defines the maximum quantity of cations that the resin can exchange. This value is intrinsic to the resin's chemical structure and is expressed in terms of milliequivalents (meq) or millimoles (mmol) per unit mass or volume of the resin. The total exchange capacity of Amberlite® IRC-50 is presented in Table 1.

| Parameter | Value | Ionic Form | Reference |

| Total Capacity (Dry Weight) | ≥10.8 mmol/g | - | |

| Total Capacity (Wet Volume) | ≥4.2 mmol/mL | - | |

| Volume Total Capacity | ≥3.0 meq/mL | H+ | [4][5] |

| Water Retention Capacity | 43.0 to 53.0% | H+ | [5] |

Table 1: Quantitative Data for Amberlite® IRC-50 Total Exchange Capacity

Mechanism of Ion Exchange

As a weak acid cation exchanger, the ion exchange functionality of Amberlite® IRC-50 is highly dependent on the pH of the surrounding medium. The carboxylic acid functional groups must be ionized (-COO⁻) to be active in cation exchange. This ionization is favored at higher pH values. The general mechanism is a reversible equilibrium reaction, as depicted below:

R-COOH + C⁺ ⇌ R-COOC + H⁺

Where:

-

R-COOH represents the non-ionized resin

-

C⁺ is the cation to be exchanged

-

R-COOC is the resin with the bound cation

-

H⁺ is the released hydrogen ion

The efficiency of this exchange is influenced by the pKa of the resin's functional groups and the pH of the solution. For Amberlite® IRC-50, the optimal pH for binding is typically between 7 and 8.[6]

Experimental Protocol for Determining Total Exchange Capacity

The determination of the total exchange capacity of a weak acid cation exchange resin like Amberlite® IRC-50 is typically performed by titration. The following protocol is a standard methodology based on principles outlined in ASTM D2187 for testing ion-exchange resins.

Materials and Reagents

-

Amberlite® IRC-50 resin sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

5% (w/v) Sodium Chloride (NaCl) solution

-

Phenolphthalein indicator

-

Deionized water

-

Chromatography column

-

Burette, pipettes, beakers, and flasks

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the total exchange capacity.

Step-by-Step Procedure

-

Resin Preparation:

-

Accurately weigh approximately 5 grams of the air-dried Amberlite® IRC-50 resin.

-

Transfer the resin to a beaker and add deionized water to allow it to swell for at least 30 minutes.

-

Carefully pack the swollen resin into a chromatography column, ensuring no air bubbles are trapped.

-

-

Conversion to the Hydrogen (H⁺) Form:

-

Pass an excess volume (e.g., 500 mL) of 0.1 M HCl solution through the resin bed in the column. This ensures that all functional groups are in the H⁺ form.

-

Rinse the resin bed with deionized water until the effluent is neutral (test with pH paper or a pH meter). This removes any excess HCl.

-

-

Elution of H⁺ Ions:

-

Slowly pass 250 mL of 5% NaCl solution through the resin bed. The Na⁺ ions in the solution will displace the H⁺ ions from the resin's functional groups.

-

Collect all the eluate in a clean flask.

-

-

Titration:

-

Add 2-3 drops of phenolphthalein indicator to the collected eluate.

-

Titrate the eluate with a standardized 0.1 M NaOH solution until the first persistent pink color is observed.

-

Record the volume of NaOH solution used.

-

Calculation of Total Exchange Capacity

The total exchange capacity (TEC) can be calculated using the following formula:

TEC (meq/g) = (V × M) / W

Where:

-

V = Volume of NaOH solution used for titration (in mL)

-

M = Molarity of the NaOH solution (in mol/L or meq/mL)

-

W = Weight of the air-dried resin (in g)

Factors Influencing Total Exchange Capacity

The operational exchange capacity of Amberlite® IRC-50 can be influenced by several factors. Understanding these is crucial for optimizing its performance in specific applications.

-

pH of the Solution: As a weak acid resin, the degree of ionization of the carboxylic acid groups is pH-dependent. Higher pH values lead to greater ionization and thus a higher exchange capacity.

-

Ionic Strength: High concentrations of competing cations in the solution can reduce the efficiency of the exchange for the target cation.

-

Nature of the Cation: The selectivity of the resin for different cations can vary. Generally, cations with higher valence and smaller hydrated ionic radii are more strongly bound.

-

Temperature: Temperature can affect the equilibrium of the ion exchange reaction and the diffusion rates of ions within the resin beads.

Conclusion

Amberlite® IRC-50 is a versatile weak acid cation exchange resin with a high total exchange capacity. The effective utilization of this resin requires a thorough understanding of its properties, particularly the factors that influence its operational exchange capacity. The standardized experimental protocol provided in this guide allows for the accurate and reproducible determination of its total exchange capacity, which is essential for quality control and the design of efficient purification and separation processes in research, drug development, and industrial applications.

References

An In-depth Technical Guide to the pKa Value of Amberlite™ IRC-50 Resin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa value of Amberlite™ IRC-50, a widely used weakly acidic cation exchange resin. Understanding the pKa is crucial for optimizing its performance in various applications, including chromatography, drug formulation, and chemical purification. This document details the resin's physicochemical properties, a thorough experimental protocol for pKa determination, and the theoretical underpinnings of its ionization behavior.

Physicochemical Properties of Amberlite™ IRC-50

Amberlite™ IRC-50 is a macroporous cation exchange resin composed of a crosslinked copolymer of methacrylic acid and divinylbenzene.[1] Its functional groups are carboxylic acids, which impart its weakly acidic nature.[1] The degree of ionization of these carboxylic acid groups is dependent on the pH of the surrounding medium, a characteristic governed by the resin's pKa value.

While the exact pKa can be influenced by factors such as ionic strength and the nature of the counter-ions in the solution, the pKa of poly(methacrylic acid) is generally in the range of 4.8 to 5.4.[2][3] This range serves as a reliable estimate for the pKa of Amberlite™ IRC-50.

| Property | Value / Description |

| Resin Type | Weakly Acidic Cation Exchange Resin |

| Polymer Matrix | Crosslinked Methacrylic Acid-Divinylbenzene |

| Functional Group | Carboxylic Acid (-COOH) |

| Physical Form | Moist Beads |

| Estimated pKa | ~4.8 - 5.4 |

| Operating pH Range | > 5 |

| Total Exchange Capacity | ≥ 3.0 meq/mL (H+ form) |

Theoretical Background: The Significance of pKa in Ion Exchange

The pKa is the negative logarithm of the acid dissociation constant (Ka). It represents the pH at which the functional groups of the resin are 50% ionized (deprotonated) and 50% non-ionized (protonated). For Amberlite™ IRC-50, this equilibrium involves the carboxylic acid groups as shown below:

R-COOH ⇌ R-COO⁻ + H⁺

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the deprotonated (conjugate base) to protonated (acid) forms of the functional groups:[4][5]

pH = pKa + log([R-COO⁻] / [R-COOH])

-

When pH < pKa : The carboxylic acid groups are predominantly in their protonated, non-ionized form (R-COOH). In this state, the resin has a limited capacity for cation exchange.

-

When pH = pKa : The concentrations of the protonated and deprotonated forms are equal.

-

When pH > pKa : The carboxylic acid groups are predominantly in their deprotonated, ionized form (R-COO⁻). This is the active state for cation exchange, where the negatively charged sites can bind with cations from the surrounding solution.

This pH-dependent behavior is fundamental to the application of Amberlite™ IRC-50 in processes like controlled drug release or the separation of biomolecules.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of weak acids, including ion exchange resins.[6] The procedure involves titrating the acidic form of the resin with a strong base and monitoring the pH of the solution. A plot of pH versus the volume of titrant added generates a titration curve, from which the pKa can be determined.[7]

Materials and Equipment

-

Amberlite™ IRC-50 resin

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

0.1 M Sodium hydroxide (NaOH), standardized

-

0.1 M Sodium chloride (NaCl)

-

Deionized water

-

pH meter with a combination electrode

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beakers (250 mL)

-

Graduated cylinders

Experimental Workflow

References

- 1. US20020193453A1 - Preparation of weak acid cation exchange resins - Google Patents [patents.google.com]

- 2. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]

- 3. Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization | MDPI [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Amberlite™ IRC-50: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amberlite™ IRC-50, a weakly acidic cation exchange resin. The information is tailored for researchers, scientists, and drug development professionals who utilize chromatographic separation techniques for the purification of pharmaceutical compounds. This document consolidates critical data on the resin's properties, safety information, and provides a foundational experimental protocol for its application in ion-exchange chromatography.

Core Properties of Amberlite™ IRC-50

Amberlite™ IRC-50 is a macroporous ion exchange resin composed of a methacrylic acid-divinylbenzene copolymer with carboxylic acid functional groups.[][2] Its beaded form and specific physical and chemical properties make it a versatile tool in various purification processes, including water treatment and, significantly for the target audience, the purification of antibiotics and other pharmaceutical products.[][3][4]

Physical and Chemical Properties

The following tables summarize the key quantitative data for Amberlite™ IRC-50, compiled from various sources.

| Physical Property | Value | Reference |

| Physical Form | Beads | |

| Color | Beige to White | |

| Particle Size | 16 - 50 mesh (297 - 1190 µm) | [5] |

| Harmonic Mean Size | 0.280 to 0.700 mm | |

| Uniformity Coefficient | <2.0 | |

| Particle Size < 0.300 mm | < 8.0% | |

| Particle Size > 1.180 mm | < 5.0% | |

| Water Retention Capacity (H+ form) | 43.0 to 53.0% | |

| Wet True Density | 1.15 - 1.20 g/mL | [6] |

| Wet Apparent Density | 0.70 - 0.80 g/mL | [6] |

| Maximum Operating Temperature | 100 °C | [6] |

| Chemical Property | Value | Reference |

| Matrix | Methacrylic acid-divinylbenzene copolymer | [][2] |

| Functional Group | Carboxylic acid (-COOH) | [][6] |

| Total Exchange Capacity (H+ form) | ≥3.0 meq/mL | [5] |

| Total Exchange Capacity (dry) | ≥10.8 mmol/g | [6] |

| Volume Total Capacity (H+ form) | >3.0 eq/L | [7] |

| Operating pH Range | 5 - 14 | [6] |

| Ionic Form as Shipped | H+ | [6] |

| Solubility | Insoluble in water | [8] |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Amberlite™ IRC-50. The Material Safety Data Sheet (MSDS) indicates that the resin may cause eye and skin irritation, as well as respiratory and digestive tract irritation.[8]

First Aid Measures: [8]

-

Eyes: Flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Do not induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water.

-

Inhalation: Move to fresh air.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

-

Avoid generating dust.[8]

-

Incompatible with strong oxidizing agents.[8]

Experimental Protocols: Cation-Exchange Chromatography

While specific protocols are highly dependent on the target molecule, the following provides a general methodology for the use of Amberlite™ IRC-50 in the purification of positively charged molecules such as peptides or certain active pharmaceutical ingredients (APIs).

Column Preparation and Equilibration

-

Resin Slurry Preparation: Prepare a slurry of Amberlite™ IRC-50 in the desired equilibration buffer (e.g., a low ionic strength buffer at a pH below the isoelectric point (pI) of the target molecule). Allow the resin to swell fully.

-

Column Packing: Pour the slurry into a suitable chromatography column. Allow the resin to settle, and then pass several column volumes of the equilibration buffer through the column to ensure a uniformly packed bed.

-

Equilibration: Continue to wash the column with the equilibration buffer until the pH and conductivity of the eluate match that of the buffer.

Sample Loading and Elution

-

Sample Preparation: Dissolve the crude sample in the equilibration buffer. Ensure the pH of the sample is adjusted to facilitate binding to the cation exchange resin.

-

Sample Loading: Apply the prepared sample to the top of the equilibrated column.

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

-

Elution: Elute the bound target molecule by increasing the ionic strength (salt gradient) or the pH of the buffer. This can be done in a stepwise or linear gradient fashion.

-

Fraction Collection: Collect the eluate in fractions and analyze for the presence of the target molecule using appropriate techniques (e.g., UV-Vis spectroscopy, HPLC).

Regeneration

After elution, the resin can be regenerated for reuse by washing with a high ionic strength salt solution, followed by a wash with deionized water, and then re-equilibration with the starting buffer.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of a typical cation-exchange chromatography process and the fundamental principle of ion exchange.

Caption: Logical workflow for a typical ion-exchange chromatography experiment.

References

- 2. tandfonline.com [tandfonline.com]

- 3. waterandwastewater.com [waterandwastewater.com]

- 4. echemi.com [echemi.com]

- 5. Amberlite® IRC-50 Hydrogen form, Weakly acidic resin with carboxylic acid [himedialabs.com]

- 6. chembk.com [chembk.com]

- 7. Amberlite IRC-50 ion-exchange resin, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Genesis of a Beaded Giant: A Technical History of Polyacrylic Resins and the Advent of Amberlite IRC-50

For Immediate Release

A deep dive into the historical and technical evolution of polyacrylic resins, this whitepaper offers researchers, scientists, and drug development professionals a comprehensive guide to the development of these pivotal polymers, with a special focus on the pioneering weakly acidic cation exchange resin, Amberlite IRC-50. From the foundational discoveries in acrylic acid chemistry to the sophisticated applications in modern drug delivery, this document traces the scientific journey that transformed simple monomers into highly functional materials that have shaped numerous industries.

Introduction: From Acrylic Acid to Functional Polymers

The story of polyacrylic resins begins with the first synthesis of acrylic acid in 1843. However, it was the early 20th-century explorations into the polymerization of acrylic acid derivatives that unlocked their vast potential.[1] The development of commercially viable synthesis routes for acrylic esters in the 1920s and 1930s paved the way for the production of a new class of versatile polymers.[1] A significant milestone in this journey was the invention of synthetic ion exchange resins by Adams and Holmes in 1935, which demonstrated the potential of cross-linked polymers to perform reversible ion exchange, a discovery that would have profound implications for water treatment and chemical purification.[2]

The Birth of Weak Acid Cation Exchange Resins: The Amberlite IRC-50 Innovation

Building upon the foundational work on ion exchange, Rohm and Haas introduced the first weakly acidic cation exchanger, Amberlite IRC-50, in 1948.[2] This marked a significant advancement in ion exchange technology. Unlike their strongly acidic counterparts, which were based on sulfonated polystyrene, Amberlite IRC-50 was synthesized from the copolymerization of methacrylic acid with a divinylbenzene cross-linker.[3][4] This innovation resulted in a resin with carboxylic acid functional groups, offering unique selectivity and regeneration characteristics. The development of such resins was a pivotal moment, opening up new applications, particularly in the purification of pharmaceuticals and the treatment of water with high bicarbonate alkalinity.[4][5]

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of polyacrylic acid-based ion exchange resins typically involves suspension polymerization of an acrylic monomer with a cross-linking agent, such as divinylbenzene. For weakly acidic cation exchange resins like Amberlite IRC-50, methacrylic acid is the monomer of choice.[4][6] The resulting spherical beads possess a porous structure, the characteristics of which are crucial for their ion exchange performance.[7]

To provide a clear comparison of the evolution of these resins, the following tables summarize key quantitative data for a representative early polyacrylic resin and the more advanced Amberlite IRC-50.

| Property | Early Polyacrylic Resin (ca. 1940s) | Amberlite IRC-50 (and analogous resins) |

| Matrix | Poly(methacrylic acid) cross-linked with divinylbenzene | Macroporous Poly(methacrylic acid) cross-linked with divinylbenzene |

| Functional Group | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |

| Appearance | Granules or irregular particles | Opaque spherical beads |

| Particle Size | Not uniformly controlled | 16-50 mesh (0.3-1.2 mm)[] |

| Total Exchange Capacity | Lower, variable | ~3.7 eq/L minimum[9] |

| Moisture Holding Capacity | Variable | 45-51%[9] |

| Swelling (H+ to Na+) | High and less controlled | ~60% maximum[9] |

| Operating pH Range | Limited | 5-14[9] |

Note: Data for early polyacrylic resins is estimated based on historical literature and may not represent a specific commercial product.

Experimental Protocols

To provide a practical understanding of the synthesis and evaluation of these resins, detailed experimental protocols are provided below.

Synthesis of a Methacrylic Acid-Divinylbenzene Weak Acid Cation Exchange Resin (Analogous to Amberlite IRC-50)

This protocol is based on the principles of suspension polymerization.

Materials:

-

Methacrylic acid (monomer)

-

Divinylbenzene (DVB) (cross-linker)

-

Benzoyl peroxide (initiator)

-

Poly(vinyl alcohol) (suspending agent)

-

Sodium chloride

-

Deionized water

-

Toluene (porogen)

Procedure:

-

Aqueous Phase Preparation: Dissolve sodium chloride (to reduce monomer solubility in water) and poly(vinyl alcohol) in deionized water in a reaction kettle equipped with a stirrer, condenser, and nitrogen inlet.[6]

-

Organic Phase Preparation: In a separate vessel, dissolve benzoyl peroxide in a mixture of methacrylic acid, divinylbenzene, and toluene. The ratio of methacrylic acid to divinylbenzene will determine the degree of cross-linking, and the amount of toluene will influence the porosity of the final beads.

-

Polymerization: With vigorous stirring, add the organic phase to the aqueous phase to form a stable suspension of monomer droplets. Heat the mixture to 70-80°C under a nitrogen atmosphere to initiate polymerization. Maintain the temperature and stirring for several hours until polymerization is complete.[6]

-

Bead Isolation and Purification: Cool the reaction mixture and filter to collect the polymer beads. Wash the beads extensively with hot water to remove the suspending agent and any unreacted monomers.

-

Solvent Removal: The porogen (toluene) is removed by steam distillation or washing with a suitable solvent like methanol.

-

Hydrolysis (if starting from an ester): If methyl methacrylate were used instead of methacrylic acid, the ester groups would need to be hydrolyzed to carboxylic acid groups using an acid or base catalyst under elevated temperatures.[6]

-

Final Washing and Conditioning: The resin is then washed with deionized water until the washings are neutral. The resin can be converted to the hydrogen form by treating it with a dilute acid solution.

Determination of Total Ion Exchange Capacity

This protocol outlines the titration method to determine the total capacity of a weak acid cation exchange resin.

Materials:

-

Weak acid cation exchange resin (in hydrogen form)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Sodium chloride (NaCl) solution (e.g., 1 M)

-

Phenolphthalein indicator

-

Burette, beaker, and other standard laboratory glassware

Procedure:

-

Resin Preparation: Accurately weigh a sample of the dried resin (in the H+ form) and place it in a beaker.

-

Equilibration: Add a known volume of the NaCl solution to the beaker containing the resin. The Na+ ions will exchange with the H+ ions on the resin. Allow the mixture to equilibrate for several hours with occasional stirring.

-

Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the released H+ ions with the standardized NaOH solution until a persistent pink endpoint is observed.

-

Calculation: The total ion exchange capacity (in meq/g) is calculated using the following formula: Capacity = (Volume of NaOH used × Molarity of NaOH) / Weight of dry resin

Application in Drug Delivery: A Case Study with Doxorubicin

Polyacrylic acid-based resins and nanoparticles have emerged as promising carriers for controlled drug delivery, owing to their biocompatibility and pH-responsive nature.[7] A notable application is the delivery of the anticancer drug doxorubicin (DOX).

Mechanism of Action and the PI3K/Akt Signaling Pathway

Doxorubicin is a widely used chemotherapeutic agent that functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis of cancer cells. The PI3K/Akt signaling pathway is a critical cell survival pathway that is often dysregulated in cancer. Doxorubicin has been shown to induce cardiotoxicity by downregulating the Sp1/PI3K/AKT signaling pathway.[10] Conversely, in cancer cells, inhibiting the PI3K/Akt pathway can enhance the efficacy of doxorubicin.[11][12] Polyacrylic acid-based nanocarriers can be designed for pH-triggered release of doxorubicin in the acidic tumor microenvironment, thereby increasing the drug's concentration at the target site and potentially modulating signaling pathways like PI3K/Akt to enhance its therapeutic effect.[13]

Experimental Workflow for Doxorubicin-Loaded Resin Evaluation

The following workflow outlines the key steps in preparing and evaluating doxorubicin-loaded polyacrylic acid-based resins for drug delivery applications.

Conclusion

The historical development of polyacrylic resins, culminating in innovations like Amberlite IRC-50, represents a significant chapter in the evolution of polymer chemistry and its applications. From their initial use in water treatment to their current role in advanced drug delivery systems, these materials continue to be at the forefront of scientific research. This guide has provided a comprehensive overview of their history, synthesis, properties, and a key application, offering valuable insights for professionals in the field. The continued exploration of these versatile polymers holds the promise of further advancements in medicine and technology.

References

- 1. Weak acid cation exchange resin|Ion Exchange Resin and adsorbent resin manufacturer [bojieresin.com]

- 2. dardel.info [dardel.info]

- 3. US3645922A - Ion-exchange resins - Google Patents [patents.google.com]

- 4. Weak Acid Cation Exchange Resins - Amerigo Scientific [amerigoscientific.com]

- 5. ipsumlifesciences.com [ipsumlifesciences.com]

- 6. Synthesis Of Acrylic Ion Exchange Resin-cnionresin.com [cnionresin.com]

- 7. Physical properties of ion exchange resins - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. benchmark-tec.com [benchmark-tec.com]

- 10. Inhibition of the Sp1/PI3K/AKT signaling pathway exacerbates doxorubicin-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Protein Purification using Amberlite® IRC-50

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amberlite® IRC-50 is a weakly acidic cation exchange resin widely utilized in the purification of basic proteins.[1][2] Its matrix consists of a methacrylic acid-divinylbenzene copolymer, featuring carboxylic acid functional groups.[1] This resin is particularly effective for the purification of proteins with a high isoelectric point (pI), such as lysozyme, as it allows for strong binding at a pH below the protein's pI and controlled elution through adjustments in pH or ionic strength.[2][3]

These application notes provide a detailed protocol for the purification of a model basic protein, lysozyme, from hen egg white using Amberlite® IRC-50. The principles and methodologies described herein can be adapted for the purification of other basic proteins.

Principle of Separation

Ion exchange chromatography separates molecules based on their net surface charge.[4] Amberlite® IRC-50, being a cation exchanger, possesses negatively charged carboxylic acid groups.[1] At a pH below the isoelectric point (pI) of the target protein, the protein will have a net positive charge and will bind to the negatively charged resin. Conversely, molecules with a net negative or neutral charge will not bind and will pass through the column.

The purification process involves the following key stages:

-

Equilibration: The resin is equilibrated with a buffer at a specific pH and low ionic strength to ensure the desired charge on both the resin and the target protein for binding.

-

Sample Loading: The protein sample, prepared in the equilibration buffer, is loaded onto the column. The positively charged target protein binds to the resin, while unbound contaminants are washed away.

-

Washing: The column is washed with the equilibration buffer to remove any remaining unbound or weakly bound impurities.

-

Elution: The bound protein is recovered by changing the buffer conditions to disrupt the ionic interactions. This is typically achieved by increasing the ionic strength (salt concentration) or by increasing the pH.[4]

-

Regeneration: The resin is stripped of any remaining bound substances and recharged for subsequent purification cycles.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the purification of lysozyme using Amberlite® IRC-50.

Table 1: Resin Properties and Binding Capacity

| Parameter | Value | Reference |

| Resin Type | Weakly Acidic Cation Exchanger | [1] |

| Functional Group | Carboxylic Acid | [1] |

| Matrix | Methacrylic Acid-Divinylbenzene | [1] |

| Particle Size | 16-50 mesh | [1] |

| Dynamic Binding Capacity (Lysozyme) | ~117 mg/g resin | [3] |

Table 2: Buffer Compositions for Lysozyme Purification

| Step | Buffer | Composition | pH |

| Equilibration & Washing | Phosphate Buffer | 0.1 M Sodium Phosphate | 7.0 |

| Elution (Salt Gradient) | Elution Buffer A | 0.1 M Sodium Phosphate | 7.0 |

| Elution Buffer B | 0.1 M Sodium Phosphate + 1.0 M NaCl | 7.0 | |

| Elution (pH Step) | Glycine-NaOH Buffer | 0.1 N Glycine-NaOH + 0.5 M NaCl | 9.0 |

| Regeneration | Acid Solution | 0.5 M HCl | - |

| Base Solution | 0.5 M NaOH | - |

Experimental Protocols

Resin Preparation and Column Packing

-

Resin Swelling: Weigh the desired amount of Amberlite® IRC-50 resin and suspend it in deionized water. Allow the resin to swell for at least 1-2 hours.

-

Fines Removal: Decant the supernatant to remove any fine particles. Repeat this step 3-4 times until the supernatant is clear.

-

Acid/Base Cycling (Initial Treatment):

-

Wash the resin with 3-5 bed volumes of 0.5 M HCl.

-

Rinse with deionized water until the pH of the effluent is neutral.

-

Wash the resin with 3-5 bed volumes of 0.5 M NaOH.

-

Rinse with deionized water until the pH of the effluent is neutral.

-

-

Column Packing:

-

Prepare a slurry of the resin in the equilibration buffer (e.g., 0.1 M Sodium Phosphate, pH 7.0) at a concentration of approximately 50% (v/v).

-

Pour the slurry into the chromatography column in a single, continuous motion to avoid air bubbles and ensure a homogenous packed bed.

-

Allow the resin to settle and then open the column outlet to allow the buffer to drain, packing the bed.

-

Wash the packed column with 5-10 column volumes (CV) of the equilibration buffer at the desired flow rate.

-

Protein Purification Protocol: Lysozyme from Hen Egg White

This protocol is adapted for the purification of lysozyme (pI ≈ 11.0).

-

Sample Preparation:

-

Separate the egg white from the yolk.

-

Dilute the egg white 1:1 with 0.1 M Sodium Phosphate buffer, pH 7.0.

-

Centrifuge the diluted egg white at 10,000 x g for 20 minutes at 4°C to remove any precipitate.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Equilibration:

-

Equilibrate the packed Amberlite® IRC-50 column with 5-10 CV of 0.1 M Sodium Phosphate buffer, pH 7.0, at a linear flow rate of 30-60 cm/h.

-